6-Methoxy-1-benzofuran-2-carbohydrazide
Description
Significance of the Benzofuran (B130515) Scaffold in Contemporary Heterocyclic Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netijper.org This structural motif is prevalent in a vast number of natural products and synthetically derived compounds that exhibit a wide spectrum of biological activities. rsc.orgchemijournal.comrsc.orgnih.gov The inherent versatility of the benzofuran nucleus allows for substitutions at various positions, leading to new derivatives with unique therapeutic values. researchgate.net
The significance of the benzofuran scaffold is underscored by its presence in numerous clinically approved drugs. researchgate.net For instance, Amiodarone, an antiarrhythmic agent, and Dronedarone, used for cardiac arrhythmias, feature this core structure. ijper.orgresearchgate.net Furthermore, natural products like angelicin (B190584) and psoralen, which contain a furocoumarin structure (a benzofuran derivative), are utilized in the treatment of skin conditions such as psoriasis. ijper.orgmdpi.com
Research has consistently demonstrated the broad pharmacological potential of benzofuran derivatives. These compounds have been reported to possess a diverse array of biological properties, which are summarized in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against various strains of bacteria and fungi. rsc.orgresearchgate.net |
| Anticancer | Shows potential as therapeutic agents for various cancers, including breast cancer. researchgate.netrsc.orgchemijournal.com |
| Antiviral | Exhibits activity against a range of viruses. chemijournal.comresearchgate.net |
| Anti-inflammatory | Possesses properties that can reduce inflammation. rsc.orgsigmaaldrich.com |
| Antioxidant | Capable of neutralizing harmful free radicals in the body. chemijournal.comresearchgate.net |
| Enzyme Inhibition | Can act as inhibitors for enzymes such as tyrosinase and aromatase. researchgate.net |
The wide range of biological activities inherent to the benzofuran scaffold justifies the extensive interest in using it as a foundational building block for the design and development of new pharmacological agents. rsc.org
Role of the Carbohydrazide (B1668358) Moiety as a Versatile Synthetic Synthon and Bioactive Pharmacophore
The carbohydrazide functional group (-CONHNH2) is another critical component in the design of bioactive molecules. This moiety is recognized for its dual role as both a versatile synthetic intermediate (synthon) and a pharmacologically active component (pharmacophore). rsc.org
As a synthetic tool, the hydrazide group is a key precursor for the synthesis of a wide array of heterocyclic compounds, including hydrazones, Schiff bases, oxadiazoles, pyrazoles, and triazoles, through condensation and cyclization reactions. This reactivity makes carbohydrazides valuable building blocks for generating diverse chemical libraries for drug screening.
From a medicinal chemistry perspective, the carbohydrazide moiety itself is a significant pharmacophore associated with a broad spectrum of biological activities. The presence of the toxophoric N-C=O linkage contributes to its potent pharmacological effects. Isoniazid, a primary drug used in the treatment of tuberculosis, is a prominent example of a hydrazide-containing therapeutic. The diverse biological activities attributed to compounds containing the carbohydrazide functional group are detailed below.
| Biological Activity | Description |
| Antitubercular | A key feature in drugs targeting Mycobacterium tuberculosis. |
| Anticancer | Demonstrates activity against various cancer cell lines. rsc.org |
| Antimicrobial | Exhibits broad-spectrum activity against bacteria and fungi. |
| Anti-inflammatory | Shows potential in modulating inflammatory pathways. |
| Anticonvulsant | Found in compounds investigated for treating neurological disorders like epilepsy. |
| Antiviral | Contributes to the activity of compounds against viral pathogens. rsc.org |
The combination of synthetic accessibility and a wide range of biological activities has solidified the carbohydrazide moiety as a valuable component in the development of new therapeutic agents.
Overview of 6-Methoxybenzofuran-2-carbohydrazide as a Promising Chemical Entity for Research and Development
6-Methoxy-1-benzofuran-2-carbohydrazide integrates the significant benzofuran scaffold with the versatile carbohydrazide functionality. The structure consists of a benzofuran ring system with a methoxy (B1213986) group (-OCH3) at the 6-position and a carbohydrazide group at the 2-position. While extensive research has been conducted on various substituted benzofuran-2-carbohydrazides, such as the 6-nitro derivative, specific studies focusing exclusively on the 6-methoxy variant are less prevalent in the public domain. researchgate.net
The synthesis of this compound typically involves the hydrazinolysis of its corresponding ester, ethyl 6-methoxy-1-benzofuran-2-carboxylate. This straightforward synthetic route makes it an accessible target for researchers. The presence of the methoxy group, an electron-donating substituent, on the benzene portion of the benzofuran ring can influence the molecule's electronic properties, potentially modulating its biological activity and pharmacokinetic profile compared to unsubstituted or alternatively substituted analogs.
Given the well-documented and diverse biological activities of both the benzofuran nucleus and the carbohydrazide moiety, this compound represents a promising chemical entity for further investigation. It serves as an ideal platform for the synthesis of more complex derivatives, such as Schiff bases and other heterocyclic systems, which could be screened for a multitude of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The exploration of this specific compound and its derivatives could lead to the discovery of novel lead molecules for drug development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50963-54-7 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-methoxy-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-2-6-4-9(10(13)12-11)15-8(6)5-7/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
GWHWDKYYKNZSTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)NN |
Origin of Product |
United States |
Synthetic Pathways and Advanced Derivatization Strategies for 6 Methoxybenzofuran 2 Carbohydrazide
Precursor Synthesis and Key Intermediate Compounds
The construction of 6-Methoxy-1-benzofuran-2-carbohydrazide typically follows a linear synthetic sequence. This process begins with the formation of a substituted benzofuran (B130515) ester, which is then converted into the desired hydrazide. The strategic placement of the 6-methoxy group is a critical consideration determined at the earliest stage of the synthesis.
Synthesis of Ethyl Benzofuran-2-carboxylate Derivatives
The foundational step in the synthesis is the creation of the benzofuran ring system, specifically in the form of an ethyl ester at the 2-position. A common and effective method for this is the reaction of a substituted salicylaldehyde (B1680747) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. ntt.edu.vn This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan (B31954) ring fused to the benzene (B151609) ring.
To obtain the 6-methoxy substituted scaffold, the required starting material is 2-hydroxy-4-methoxybenzaldehyde (B30951). The reaction mechanism involves the deprotonation of the phenolic hydroxyl group by a base, like potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form an ether intermediate. Subsequent intramolecular cyclization, driven by the base, leads to the formation of Ethyl 6-methoxy-1-benzofuran-2-carboxylate.
| Starting Material | Reagent | Base | Solvent | Condition | Product |
| 2-hydroxy-4-methoxybenzaldehyde | Ethyl chloroacetate | K₂CO₃ | Acetonitrile | Reflux | Ethyl 6-methoxy-1-benzofuran-2-carboxylate |
Conversion to Benzofuran-2-carbohydrazide Scaffold via Hydrazinolysis
With the ethyl ester in hand, the next key transformation is its conversion to the corresponding carbohydrazide (B1668358). This is reliably achieved through hydrazinolysis, a reaction where the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). ntt.edu.vnresearchgate.netresearchgate.net The reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the ester. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon, leading to the displacement of the ethoxy group (-OCH₂CH₃) and the formation of the carbohydrazide (-CONHNH₂).
This reaction is typically carried out by refluxing the ethyl 6-methoxy-1-benzofuran-2-carboxylate with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695) or methanol. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired this compound is often obtained as a solid product after cooling and can be purified by recrystallization. researchgate.net
Strategic Introduction of the 6-Methoxy Moiety and Positional Isomerism in Benzofuran Synthesis
The substitution pattern of the final benzofuran product is dictated by the substitution pattern of the starting phenolic precursor. The synthesis of the 6-methoxy isomer specifically requires the use of a phenol (B47542) with a methoxy (B1213986) group at the para-position relative to the hydroxyl group, which is 2-hydroxy-4-methoxybenzaldehyde.
During the acid- or base-catalyzed intramolecular cyclization of the intermediate phenoxyacetate, the new carbon-carbon bond forms between the α-carbon of the acetate (B1210297) chain and an ortho-position on the benzene ring relative to the ether linkage. When starting with 4-methoxyphenol (B1676288) (or its aldehyde derivative), there are two such ortho positions available for cyclization. The cyclization of the intermediate derived from 2-hydroxy-4-methoxybenzaldehyde leads exclusively to the 6-methoxybenzofuran (B1631075) product. This regioselectivity is a cornerstone of the synthetic strategy. If a different positional isomer were desired (e.g., 5-methoxy or 7-methoxy), a different starting material would be required (e.g., 2-hydroxy-5-methoxybenzaldehyde (B1199172) for the 5-methoxy isomer). This highlights the importance of precursor selection in controlling positional isomerism in benzofuran synthesis.
Direct Synthesis Routes and Methodological Innovations for 6-Methoxybenzofuran-2-carbohydrazide
While the multi-step synthesis starting from salicylaldehyde derivatives is the most widely reported and reliable method for producing benzofuran-2-carbohydrazides, the field of organic synthesis is continually seeking more efficient "one-pot" or direct methodologies. A one-pot reaction, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve efficiency by saving time, resources, and reducing waste.
Currently, specific one-pot syntheses for this compound are not extensively documented in the literature. Most innovative methods focus on the construction of the benzofuran core itself. d-nb.info These include transition-metal-catalyzed reactions such as palladium-catalyzed cross-coupling/aromatization and copper-catalyzed Ullmann coupling. organic-chemistry.org However, these advanced methods typically yield the core benzofuran ring, which would still require subsequent functionalization at the 2-position with a carboxyl group and conversion to the hydrazide.
Therefore, the classical two-step approach involving the formation of the ethyl ester followed by hydrazinolysis remains the most practical and established pathway for the synthesis of this compound.
Derivatization Reactions and Compound Library Generation from 6-Methoxybenzofuran-2-carbohydrazide and Related Benzofuran Hydrazides
The carbohydrazide functional group is a versatile handle for further molecular elaboration, allowing for the generation of large libraries of derivative compounds. The presence of the nucleophilic terminal -NH₂ group makes it an excellent starting point for the formation of various new covalent bonds.
Formation of Schiff Bases and Hydrazone Derivatives
One of the most common and straightforward derivatization reactions of carbohydrazides is the condensation with aldehydes or ketones to form Schiff bases, also known as hydrazones. researchgate.netmdpi.com This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid and proceeds via a tetrahedral intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. mdpi.com
The reaction of this compound with a variety of substituted aromatic aldehydes can be used to generate a diverse library of N'-arylmethylene-6-methoxy-1-benzofuran-2-carbohydrazides. These reactions are generally high-yielding and are often carried out by refluxing the two reactants in a solvent like ethanol. ijrar.com The resulting hydrazones are often crystalline solids that can be easily purified.
| Hydrazide Reactant | Aldehyde Reactant | Solvent | Catalyst | Condition | Product Type |
| This compound | Substituted Aromatic Aldehyde | Ethanol | Acetic Acid (catalytic) | Reflux (2-3h) | N'-(Arylmethylene)-6-methoxy-1-benzofuran-2-carbohydrazide |
This strategy allows for the systematic modification of the molecule's periphery by introducing various substituted aryl groups, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.
Cyclization Reactions to Form Heterocyclic Hybrid Systems (e.g., Pyrazoles, Oxadiazoles, Triazoles)
The hydrazide functional group of this compound is a key reactive site that enables its transformation into a variety of five-membered heterocyclic rings. These cyclization reactions provide pathways to novel hybrid molecules that incorporate the benzofuran nucleus, a strategy often employed in medicinal chemistry to explore new chemical space.
Pyrazoles:
The synthesis of pyrazole (B372694) derivatives from carbohydrazides is a well-established synthetic route, typically involving condensation with a 1,3-dicarbonyl compound. nih.gov In a relevant study, 7-methoxy-benzofuran-2-carbohydrazide was reacted with various β-dicarbonyl compounds such as acetylacetone, benzoylacetone, and ethyl acetoacetate (B1235776) to yield the corresponding pyrazole-substituted benzofurans. derpharmachemica.com The reaction proceeds by initial condensation between the hydrazide and one of the carbonyl groups of the diketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.govderpharmachemica.com This methodology is directly applicable to this compound for the synthesis of a library of pyrazole derivatives.
Table 1: Synthesis of Pyrazole Derivatives from 7-Methoxy-benzofuran-2-carbohydrazide
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Product |
| Acetylacetone | 3,5-Dimethyl-1-(7-methoxy-benzofuran-2-carbonyl)-1H-pyrazole |
| Benzoylacetone | 3-Methyl-5-phenyl-1-(7-methoxy-benzofuran-2-carbonyl)-1H-pyrazole |
| Ethyl Acetoacetate | 3-Methyl-5-oxo-1-(7-methoxy-benzofuran-2-carbonyl)-4,5-dihydro-1H-pyrazole |
Data sourced from a study on 7-methoxy-benzofuran-2-carbohydrazide, illustrating the expected products for the analogous 6-methoxy isomer. derpharmachemica.com
Oxadiazoles:
The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle accessible from carbohydrazides. A common and efficient method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization. researchgate.net This reaction, when applied to benzofuran-2-carbohydrazide, yields 5-(1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. researchgate.net The process involves the initial formation of a potassium dithiocarbazinate salt, which upon heating undergoes dehydrative cyclization to furnish the oxadiazole-thiol. researchgate.net
Triazoles:
Similarly, 1,2,4-triazole (B32235) moieties can be synthesized from this compound. A synthetic route involves the reaction of the carbohydrazide with carbon disulfide and hydrazine hydrate. ntt.edu.vn This process leads to the formation of 4-amino-5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol. ntt.edu.vn The reaction mechanism is believed to proceed through the formation of a thiocarbohydrazide (B147625) intermediate, which then undergoes intramolecular cyclization to yield the aminotriazole-thiol ring system.
Multi-component Reactions and Advanced Synthetic Transformations for Structural Complexity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly convergent and atom-economical, making them attractive for generating molecular diversity. nih.gov While specific MCRs starting directly from this compound are not widely reported, the closely related benzofuran-2-carboxamide (B1298429) and other benzofuran derivatives have been successfully employed in such transformations, highlighting the potential of this compound class.
One notable example is the Ugi four-component reaction (Ugi-4CR) used for the synthesis of highly functionalized benzofuran-2-carboxamides. amanote.com The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. amanote.com This reaction has been applied to create a library of benzofuran-2-carboxamides with diverse substituents, demonstrating an advanced strategy for achieving structural complexity on the benzofuran scaffold. amanote.com
Furthermore, a one-pot, five-component reaction has been developed for the synthesis of tetrazol-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization, resulting in highly substituted benzofurans. rsc.org Although this specific example does not use a carbohydrazide as a starting material, it showcases the utility of MCRs in the synthesis of complex benzofuran-containing heterocyclic systems. The carbohydrazide moiety, with its nucleophilic nitrogen atoms, possesses the potential to participate in various MCRs, offering a promising avenue for the future synthesis of novel and complex benzofuran derivatives.
Comprehensive Spectroscopic and Crystallographic Elucidation of 6 Methoxybenzofuran 2 Carbohydrazide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments. For the parent compound, 1-benzofuran-2-carbohydrazide (B171906), the spectrum shows characteristic signals for the aromatic protons of the benzofuran (B130515) ring, the furan (B31954) proton, and the hydrazide (-NH and -NH₂) protons. researchgate.net
In the case of 6-Methoxy-1-benzofuran-2-carbohydrazide, the introduction of a methoxy (B1213986) group at the C-6 position significantly influences the chemical shifts of the aromatic protons. A sharp singlet, integrating to three protons, is expected to appear in the upfield region (typically around δ 3.8-3.9 ppm), which is characteristic of methoxy protons. nih.gov The protons on the benzene (B151609) ring will exhibit a specific splitting pattern. The proton at C-7 would likely appear as a doublet, coupled to H-5. The proton at C-5 would appear as a doublet of doublets, coupled to H-4 and H-7. The proton at C-4 would appear as a doublet coupled to H-5. The furan proton at C-3 typically appears as a singlet further downfield. The labile protons of the carbohydrazide (B1668358) group (-CONHNH₂) and the amide proton (-CONHNH₂) would appear as broad singlets that can be exchanged with D₂O. researchgate.net For instance, in 1-benzofuran-2-carbohydrazide, the amide proton appears as a singlet at δ 10.010 ppm, and the -NH₂ protons present as a broad singlet at δ 4.56 ppm. researchgate.net
Table 1: ¹H NMR Spectral Data of 1-Benzofuran-2-carbohydrazide and Predicted Data for this compound Data for 1-Benzofuran-2-carbohydrazide sourced from literature. researchgate.net Predicted data for the 6-methoxy analogue is based on established substituent effects.
| Proton Assignment | 1-Benzofuran-2-carbohydrazide Chemical Shift (δ ppm), Multiplicity | This compound (Predicted Chemical Shift, Multiplicity) |
| H-3 | 7.49 (s) | ~7.5 (s) |
| H-4 | 7.74 (d) | ~7.6 (d) |
| H-5 | 7.30 (t) | ~7.0 (dd) |
| H-7 | 7.62 (d) | ~7.1 (d) |
| -OCH₃ | - | ~3.9 (s) |
| -NH₂ | 4.56 (bs) | ~4.6 (bs) |
| -NH | 10.010 (s) | ~10.0 (s) |
| (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, bs = broad singlet) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the hydrazide group is typically found in the most downfield region of the spectrum, often around 160-170 ppm. nih.gov The carbons of the benzofuran ring system will appear in the aromatic region (approximately 100-160 ppm). The presence of the electron-donating methoxy group at C-6 will shield this carbon, shifting it upfield, while the oxygen-attached carbon (C-6) will be shifted downfield. The methoxy carbon itself will appear at a characteristic upfield position, typically around 55-60 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for benzofuran chemicalbook.com and methoxy-substituted aromatic systems. nih.gov
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C=O | ~165 |
| C-2 | ~148 |
| C-3 | ~105 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~115 |
| C-6 | ~160 |
| C-7 | ~100 |
| C-7a | ~155 |
| -OCH₃ | ~56 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (H-4 with H-5, and H-5 with H-7), confirming their connectivity on the benzene ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of carbon signals by linking them to their known proton signals. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~56 ppm, confirming the -OCH₃ group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bonds) couplings between protons and carbons (²JCH and ³JCH). sdsu.edu It is invaluable for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:
A correlation from the methoxy protons (-OCH₃) to the C-6 carbon. researchgate.net
Correlations from the amide proton (-NH) to the carbonyl carbon (C=O) and the C-2 carbon of the furan ring.
Correlations from the furan proton (H-3) to C-2, C-3a, and the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. For the parent 1-benzofuran-2-carbohydrazide, distinct peaks are observed for the N-H and C=O groups. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound Data based on values for 1-benzofuran-2-carbohydrazide researchgate.net and general values for carbohydrazides. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrazide (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3200-3400 |
| Amide (-NH) | N-H Stretching | ~3300 |
| Aromatic C-H | C-H Stretching | 3000-3100 |
| Carbonyl (C=O) | C=O Stretching | ~1660 |
| Aromatic C=C | C=C Stretching | 1450-1600 |
| C-O-C (ether & furan) | Asymmetric & Symmetric Stretching | 1050-1250 |
The spectrum would clearly show two bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂). researchgate.net A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band). researchgate.netnih.gov Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the C-O stretching of the furan ring and the methoxy ether linkage would be visible in the fingerprint region, typically between 1050-1250 cm⁻¹. nih.gov
Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., DART-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O₃), the calculated molecular weight is 206.20 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be used to confirm the molecular formula. Typically, a soft ionization technique like electrospray ionization (ESI) would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 207. researchgate.net
Electron impact (EI) mass spectrometry would lead to characteristic fragmentation patterns. The fragmentation of benzofuran derivatives often involves the cleavage of the furan ring and loss of substituents. researchgate.net For this compound, likely fragmentation pathways could include:
Loss of the hydrazide moiety (-NHNH₂) to give a benzofuranyl-carbonyl cation.
Cleavage of the C-O bond of the methoxy group, leading to the loss of a methyl radical (•CH₃).
Decarbonylation (loss of CO) from fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophoric Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its chromophoric system. The benzofuran ring system is a significant chromophore. The spectrum of this compound is expected to show strong absorption bands in the UV region. The introduction of the methoxy group, an auxochrome, on the benzene ring typically causes a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted benzofuran. mdpi.com Similarly, the carbohydrazide group, being in conjugation with the benzofuran system, will also influence the electronic transitions. The analysis of these absorption bands helps in understanding the electronic structure and conjugation within the molecule.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters
As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental atomic coordinates and bond parameters for this specific compound are not available.
Crystallographic studies on analogous benzofuran structures have been conducted, revealing key structural features of the benzofuran moiety. For instance, in related methoxy-benzofuran derivatives, the benzofuran unit is typically found to be essentially planar. researchgate.netnih.gov However, without a direct crystallographic analysis of this compound, precise bond lengths and angles for the entire molecule, particularly the carbohydrazide side chain and its interaction with the benzofuran ring, cannot be definitively stated.
Analysis of Molecular Conformation, Planarity, and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the absence of a solved crystal structure for this compound, a definitive analysis of its molecular conformation, planarity, and intermolecular interactions remains speculative. However, based on the known structures of similar carbohydrazide and benzofuran derivatives, certain structural characteristics can be anticipated. scirp.orgmdpi.comnih.gov
The planarity of the benzofuran ring system is a common feature in related structures. researchgate.net The degree of coplanarity between the benzofuran ring and the carbohydrazide side chain would be determined by the torsion angle around the C2-C(O) bond. This conformation is influenced by both steric effects and the potential for intramolecular hydrogen bonding.
Intermolecular interactions beyond classical hydrogen bonding, such as π-π stacking between the aromatic rings of the benzofuran moieties, could also play a role in the crystal packing. mdpi.com The methoxy group at the 6-position could influence the electronic properties of the aromatic system and potentially participate in weaker C-H···O interactions. researchgate.net
A comprehensive understanding of the solid-state structure of this compound, however, awaits its successful crystallization and subsequent single-crystal X-ray diffraction analysis.
Computational Chemistry and Theoretical Modeling of 6 Methoxybenzofuran 2 Carbohydrazide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. manchester.ac.uk DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For benzofuran (B130515) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to calculate structural parameters like bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov These theoretical calculations often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. manchester.ac.ukresearchgate.net
Beyond geometry, DFT is employed to investigate various electronic properties. For instance, studies on related benzofuran structures have used DFT to calculate parameters such as dipole moment, polarizability, and molecular electrostatic potential (MEP). researchgate.netresearchgate.net The MEP map is particularly useful as it illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net
Table 1: Comparison of Theoretical and Experimental Structural Parameters for a Related Benzofuran Derivative Data based on a representative 1,2,3-triazole-4-carbohydrazide derivative to illustrate typical correlations.
| Parameter | Calculation Method | R² Value |
| Bond Lengths | DFT/B3LYP/6-311++G(d,p) | 0.9722 |
| Bond Angles | DFT/B3LYP/6-311++G(d,p) | 0.9387 |
| Torsion Angles | DFT/B3LYP/6-311++G(d,p) | 0.9907 |
This table demonstrates the high correlation (R² values) often found between DFT-calculated and experimentally determined molecular geometries for similar carbohydrazide (B1668358) structures. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This small gap is also indicative of a higher potential for intramolecular charge transfer (ICT), where electron density moves from the donor part (often associated with the HOMO) to the acceptor part (associated with the LUMO) of the molecule upon excitation. researchgate.net For various benzofuran derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests significant chemical reactivity and the potential for charge transfer interactions. researchgate.netnih.gov
Table 2: Frontier Molecular Orbital Energy Parameters for a Related Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid)
| Parameter | Energy (eV) |
| EHOMO | -6.232 |
| ELUMO | -2.043 |
| Energy Gap (ΔE) | 4.189 |
This table shows representative HOMO, LUMO, and energy gap values calculated for a closely related methoxy-benzofuran structure, indicating the molecule's potential for electronic transitions and reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (i.e., bonds and lone pairs). wisc.edunih.gov This method is particularly effective for quantifying non-covalent interactions, such as intramolecular charge transfer and hyperconjugation. semanticscholar.org
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, enabling the screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor recognition.
Molecular docking simulations are widely used to predict how benzofuran-based compounds, including derivatives of 6-Methoxy-1-benzofuran-2-carbohydrazide, interact with biological targets. nih.gov The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. researchgate.net
These simulations can identify specific binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on benzofuran-triazine hybrids have shown interactions with the active site of dihydrofolate reductase (DHFR), a key bacterial enzyme. nih.gov Similarly, other studies have investigated the binding of hydrazide-containing compounds to DNA, revealing potential intercalation or groove-binding modes. mdpi.com For this compound, the methoxy (B1213986) group, the oxygen and nitrogen atoms of the carbohydrazide moiety, and the aromatic benzofuran ring are all potential sites for forming crucial interactions with amino acid residues in an enzyme's active site or with the bases of DNA. mdpi.comresearchgate.net
A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity (or binding free energy) for a given ligand pose. u-strasbg.fr A lower (more negative) binding energy score typically indicates a more stable ligand-receptor complex and, theoretically, a higher binding affinity. iu.edu
Various scoring functions exist, ranging from force-field-based methods (e.g., DOCK, GoldScore) to empirical (e.g., ChemScore, Glide) and knowledge-based potentials (e.g., PMF). u-strasbg.friu.edu These functions calculate a score based on the intermolecular interactions observed in the docked pose. The results provide a quantitative assessment that allows for the ranking of different compounds or different binding poses of the same compound. iu.edu For derivatives of benzofuran, docking scores have been used to correlate theoretical binding affinities with experimentally observed biological activities, such as antibacterial or anticancer effects. nih.govresearchgate.net This quantitative assessment helps prioritize compounds for further experimental testing and provides a rationale for observed structure-activity relationships. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Stability in Solution
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules in solution, offering insights into their conformational flexibility and stability over time. For complex organic molecules like this compound, MD simulations can elucidate the accessible conformations, the energetics of their interconversion, and the influence of the solvent on their structural integrity.
In studies of various benzofuran derivatives, MD simulations have been employed to assess the stability of these compounds when interacting with biological targets. researchgate.netnih.gov These simulations typically track metrics such as the root-mean-square deviation (RMSD) of the atomic positions to evaluate structural stability. A leveling off of the RMSD curve over the simulation time indicates that the molecule has reached an equilibrated and stable conformation. github.io
To illustrate the type of data obtained from such simulations, the following table presents hypothetical results from an MD simulation of a substituted benzofuran derivative in a water box.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total time the molecular motion was simulated. |
| Average RMSD | 1.5 Å | A measure of the average change in atomic positions from the initial structure, indicating conformational stability. |
| Average Intramolecular H-Bonds | 1.2 | The average number of hydrogen bonds within the molecule, contributing to its structural rigidity. |
| Average Intermolecular H-Bonds | 4.5 | The average number of hydrogen bonds with surrounding water molecules, indicating good solvation. |
This is a representative table based on typical findings for similar molecules and does not represent experimental data for this compound.
Exploration of Structure Activity Relationships Sar and Biological Mechanisms of Action for 6 Methoxybenzofuran 2 Carbohydrazide Derivatives
Rational Design Principles in Developing Bioactive Benzofuran-Carbohydrazide Derivatives
The development of bioactive benzofuran-carbohydrazide derivatives is often guided by established principles of rational drug design, which leverage the structural features of the benzofuran (B130515) core and the versatile carbohydrazide (B1668358) linker. The benzofuran moiety, an "electron-rich" heteroaromatic system, is highly amenable to electrophilic substitution, allowing for the introduction of various functional groups to modulate biological activity. nih.gov The carbohydrazide group serves as a key pharmacophore, capable of forming multiple hydrogen bonds and acting as a linker to introduce diverse substituents, thereby influencing the compound's interaction with biological targets. nih.govmdpi.com
A common strategy involves molecular hybridization, where the benzofuran-carbohydrazide scaffold is combined with other known bioactive pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. nih.gov This approach has been successfully employed in the design of anticancer agents by incorporating moieties known to interact with specific targets like vascular endothelial growth factor receptor-2 (VEGFR-2) or phosphatidylinositol 3-kinase (PI3K). rsc.orgrsc.orgresearchgate.net Computational methods, such as molecular docking, play a crucial role in this process by predicting the binding modes and affinities of designed molecules with their target proteins, thus guiding the selection of the most promising candidates for synthesis and biological evaluation. rsc.orgnih.gov
Structure-activity relationship (SAR) studies are fundamental to the rational design process. These studies systematically explore how variations in the structure of the benzofuran-carbohydrazide derivatives, such as the nature and position of substituents on both the benzofuran ring and the appended moieties, affect their biological potency and selectivity. mdpi.commdpi.com For instance, the introduction of specific substituents at the C-2 and C-3 positions of the benzofuran ring has been shown to be critical for cytotoxic activity. mdpi.com
Mechanistic Studies of Biological Responses at the Molecular and Cellular Level
Understanding the molecular and cellular mechanisms by which 6-methoxybenzofuran-2-carbohydrazide derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on their interactions with key enzymes and DNA, as well as their ability to perturb cellular pathways, particularly those involved in cell death.
Enzyme Inhibition Studies and Kinetic Analysis (e.g., α-Glucosidase, β-Hematin Formation)
Derivatives of the benzofuran scaffold have demonstrated significant potential as enzyme inhibitors. While specific kinetic studies on 6-methoxy-1-benzofuran-2-carbohydrazide are limited, research on related compounds provides valuable insights.
α-Glucosidase Inhibition: Benzofuran derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. nih.govscielo.brnih.gov The inhibitory mechanism often involves competitive binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. nih.gov The presence of hydroxyl or methoxy (B1213986) groups on the benzofuran ring can influence the inhibitory activity. nih.gov
β-Hematin Formation Inhibition: Certain methoxy-substituted benzofuranone derivatives have been shown to inhibit the formation of β-hematin, a crucial detoxification process for the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin (β-hematin). researchgate.netconnectjournals.com Inhibition of this process leads to the accumulation of toxic heme and parasite death. researchgate.netconnectjournals.com Studies on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, including a 6-methoxy substituted analog, demonstrated that these compounds can effectively inhibit β-hematin formation. researchgate.net The inhibitory activity is influenced by the substituents on the benzofuran ring, with methoxy groups playing a significant role.
Below is a table summarizing the β-hematin formation inhibition activity of some methoxy-substituted benzofuranone derivatives.
| Compound | Substituent on Benzofuranone | IC₅₀ (µM) for β-Hematin Formation Inhibition |
| 10e | 6-methoxy | Moderate to prominent inhibition |
| 10g | 7-methoxy | 10.78 |
| 10h | 6,7-dimethoxy | Moderate to prominent inhibition |
| Chloroquine (Reference) | - | 2.63 |
Data sourced from a study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones. researchgate.net
DNA Interaction Mechanisms (e.g., DNA Cleavage Activity, DNA Binding Affinity)
DNA Cleavage Activity: Certain metal complexes of Schiff base derivatives, which can be formed from carbohydrazides, have been shown to exhibit significant DNA cleavage activity. nih.gov This cleavage can occur through oxidative or hydrolytic pathways, leading to single-strand or double-strand breaks in the DNA, ultimately inducing cell death.
DNA Binding Affinity: Small molecules can bind to DNA through various non-covalent interactions, including intercalation between base pairs, groove binding, and electrostatic interactions. mdpi.com The planar structure of the benzofuran ring is conducive to intercalation, while the functional groups on the carbohydrazide moiety can participate in hydrogen bonding within the DNA grooves. The binding affinity is a critical determinant of the biological activity of these compounds.
Molecular Pathways of Cellular Perturbation (e.g., Apoptosis Induction, Modulation of Anti-Apoptotic Protein Expression like Bcl2, PARP Levels)
A significant body of research has focused on the ability of benzofuran derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents as it allows for the selective elimination of tumor cells.
One notable study investigated a novel benzofuran derivative, BL-038 (2-amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate), and its effects on human chondrosarcoma cells. nih.gov This compound was found to induce apoptosis through the intrinsic mitochondria-mediated pathway. nih.gov Key events in this pathway include the production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of apoptosis-regulating proteins. nih.gov
Specifically, the treatment of chondrosarcoma cells with BL-038 led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins. nih.gov This shift in the balance of pro- and anti-apoptotic proteins triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3. nih.gov The activation of these executioner caspases ultimately leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. rsc.orgnih.govnih.gov The cleavage of PARP impairs its ability to participate in DNA repair, further promoting cell death. rsc.org
Influence of Substituent Effects on Biological Efficacy (SAR Analysis)
The biological activity of benzofuran-carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring. Structure-activity relationship (SAR) analysis is a critical tool for understanding these effects and for designing more potent and selective compounds.
Impact of Methoxy Substitution Position on Specific Biological Activities
The position of the methoxy group on the benzofuran ring has been shown to be a critical determinant of biological activity in various studies.
In the context of anticancer activity, a structure-activity relationship study of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives revealed that a methoxy group at the C-6 position of the benzofuran ring generally yields the most active compounds. nih.gov Shifting the methoxy group to the C-4, C-5, or C-7 position resulted in a decrease in potency. nih.gov This highlights the importance of the 6-methoxy substituent for this particular biological activity.
Furthermore, in the development of adenosine (B11128) A1 and A2A receptor antagonists, a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives were synthesized and evaluated. The results indicated that a 6,7-dimethoxy substitution pattern on the benzofuran ring, in combination with a meta-methoxy substitution on the benzoyl ring, was beneficial for both A1 and A2A receptor affinity and activity.
The following table summarizes the impact of methoxy substitution on the antiproliferative activity of a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives against the L1210 cell line.
| Compound | Methoxy Position on Benzofuran Ring | IC₅₀ (nM) against L1210 cells |
| 4d | Unsubstituted | 110 |
| 4r | 6-OCH₃ | 27 |
| - | 4-OCH₃ | Less active than 6-OCH₃ |
| - | 5-OCH₃ | Less active than 6-OCH₃ |
| - | 7-OCH₃ | Less active than 6-OCH₃ |
Data adapted from a study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives. nih.gov
These findings underscore the critical role of the 6-methoxy substituent in conferring potent biological activity to benzofuran derivatives and provide a strong rationale for its inclusion in the design of novel therapeutic agents based on the this compound scaffold.
Role of Other Aryl/Heteroaryl Moiety Substitutions and Hybrid Architectures
The core structure of this compound serves as a versatile scaffold for the development of novel therapeutic agents. A common strategy to enhance or modify its biological activity involves the introduction of various aryl or heteroaryl moieties, often by forming Schiff bases through the condensation of the carbohydrazide group with different aromatic or heterocyclic aldehydes. researchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR) by altering the substituents on the appended ring system. The resulting hybrid molecules, which combine the benzofuran core with other known pharmacophores, can exhibit improved potency and a broader spectrum of activity. mdpi.com
Recent studies have highlighted the potential of hybrid derivatives incorporating moieties such as chalcone, triazole, piperazine, and imidazole, which have emerged as potent cytotoxic agents. nih.gov The synthesis of hybrid compounds, for instance by introducing benzofuroxan (B160326) fragments into other pharmacologically active molecules, has been shown to increase biological activity or decrease the toxicity of the final products. nih.gov For example, a series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives demonstrated that the nature of the substituent on the aryl ring significantly influences cytotoxic and antioxidant activities. researchgate.net
Research into 2-benzoyl-1-benzofuran derivatives has further elucidated these relationships, showing that methoxy substitutions on both the benzofuran ring system (Ring A) and the appended benzoyl group (Ring B) are crucial for affinity to specific biological targets like adenosine receptors. nih.gov Specifically, a combination of 6,7-dimethoxy substitution on the benzofuran core and a meta-methoxy group on the benzoyl ring was found to be beneficial for both A1 and A2A receptor affinity. nih.gov This underscores the importance of the position and nature of substituents on the extended aromatic systems for tuning the pharmacological profile of the parent compound.
The creation of these hybrid architectures is a key strategy in medicinal chemistry. mdpi.com By linking the benzofuran-2-carbohydrazide core to other bioactive heterocycles, researchers aim to develop compounds with multi-target capabilities or enhanced efficacy against specific diseases. eurekaselect.com
Table 1: Examples of Aryl/Heteroaryl Substitutions and Their Biological Impact
| Parent Scaffold | Attached Moiety (via Schiff Base) | Key Substituents on Moiety | Observed Biological Activity |
| 6-Nitrobenzofuran-2-carbohydrazide | Phenyl | 2,4-dichloro | Excellent Cytotoxicity (MCF-7) |
| 6-Nitrobenzofuran-2-carbohydrazide | Phenyl | 2,3,4-trihydroxy | Potent Antioxidant |
| 6-Nitrobenzofuran-2-carbohydrazide | Phenyl | 4-N,N-dimethylamino | Excellent Cytotoxicity (MCF-7) |
| 2-Benzoyl-1-benzofuran | 3-methoxyphenyl | 6,7-dimethoxy (on benzofuran) | Adenosine A1/A2A Affinity |
Halogenation Effects on Biological Potency and Selectivity
The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the structure of benzofuran derivatives is a well-established strategy for modulating their biological potency and selectivity. nih.gov Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn affects its interaction with biological targets.
A primary mechanism by which halogens can enhance biological activity is through the formation of "halogen bonds." This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on a target molecule, such as a protein, which can substantially improve binding affinity. nih.gov Several studies have demonstrated that the addition of chlorine, bromine, or fluorine atoms to the benzofuran ring consistently results in a significant increase in anticancer activities. nih.gov
For instance, in studies of Schiff bases derived from 6-nitrobenzofuran-2-carbohydrazide, compounds with chloro-substituted aryl rings were found to be among the most active cytotoxic agents against human breast cancer (MCF-7) cell lines. researchgate.net The position of the halogen is also a critical determinant of its effect. nih.gov Research on various benzofuran derivatives has shown that the presence of a chloro substituent on attached pyrazoline and pyrazole (B372694) moieties can increase antimicrobial activities. rsc.org
The influence of halogens is not limited to potency. It can also affect the selectivity of the compound for a particular biological target. The specific type of halogen can also be important; in some series of compounds, biological activity has been observed to increase when moving from fluorine to iodine, suggesting that atomic size and polarizability, in addition to electronegativity, play a crucial role in the interaction with the target. nih.gov
Table 2: Effect of Halogenation on the Biological Potency of Benzofuran Derivatives
| Compound Series | Halogen Substituent | Position of Halogenation | Effect on Potency | Biological Target/Activity |
| Benzofuran Hybrids | Chlorine, Bromine, Fluorine | Benzofuran ring | Significant increase | Anticancer |
| 6-Nitrobenzofuran-2-carbohydrazide Derivatives | 2,4-dichloro | Phenyl ring | High potency (IC50 = 2.70 µM) | Cytotoxicity (MCF-7) |
| Benzofuran-Pyrazoline Hybrids | Chloro | Pyrazoline moiety | Increased activity | Antimicrobial |
Theoretical Predictions of Toxicological Hazard Class based on Molecular Structure
In modern drug discovery and chemical safety assessment, in silico toxicology provides crucial tools for predicting the potential toxicity of molecules before they are synthesized, thereby saving time, resources, and reducing the need for animal testing. nih.govsemanticscholar.org These computational methods use the molecular structure of a compound, such as this compound, to estimate its toxicological profile. nih.gov
The primary method used is the Quantitative Structure-Activity Relationship (QSAR), which models the relationship between a chemical's physical and chemical properties (derived from its structure) and its biological activity or toxicity. nih.govresearchgate.net The process involves several key steps:
Data Collection: Gathering existing toxicological data for a set of related chemical structures. researchgate.net
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each chemical, which quantify various aspects of its structure (e.g., size, shape, electronic properties, lipophilicity). nih.gov
Model Generation: Employing statistical or machine learning methods to build a mathematical model that correlates the descriptors with the observed toxicity. mdpi.com
Prediction: Using the validated model to predict the toxicity of new, untested compounds based on their calculated descriptors.
For a novel compound like a this compound derivative, its structure would be used as an input for various pre-existing, validated QSAR models and expert systems. nih.gov These systems can predict a range of toxicity endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicity. nih.gov The predictions are often based on the identification of "structural alerts"—specific molecular substructures or functional groups that are known to be associated with particular types of toxicity. nih.gov The output typically classifies the compound into a toxicological hazard class (e.g., non-toxic, slightly toxic, moderately toxic, highly toxic), guiding further development and prioritization for experimental testing. nih.gov
Table 3: Overview of In Silico Toxicology Methods and Predictions
| Method/Tool Type | Principle | Predicted Endpoints | Example Application |
| QSAR Models | Correlates molecular descriptors with toxicity. | Carcinogenicity, Mutagenicity, Acute Toxicity (LD50), Chronic Toxicity (LOAEL). | Classifying a new compound into a hazard category based on its structural similarity to known toxicants. |
| Expert Systems (e.g., Toxtree, DEREK) | Rule-based systems using structural alerts. | Genotoxicity, Skin Sensitization, Mutagenicity. | Identifying potentially problematic functional groups within the this compound structure. |
| Molecular Docking | Simulates the binding of a molecule to a known toxicity-related protein target. | Potential for enzyme inhibition or receptor-mediated toxicity. | Assessing if a derivative might interact with a key metabolic enzyme like a cytochrome P450. |
Inorganic Coordination Chemistry of 6 Methoxybenzofuran 2 Carbohydrazide Derived Ligands
Synthesis and Characterization of Transition Metal Complexes with Benzofuran-Carbohydrazide Schiff Bases
The synthesis of transition metal complexes with Schiff base ligands derived from 6-methoxy-1-benzofuran-2-carbohydrazide typically involves a multi-step process. The initial step is the synthesis of the Schiff base ligand itself, which is generally achieved through the condensation reaction of this compound with a suitable aldehyde or ketone. The choice of the carbonyl compound can be varied to modify the steric and electronic properties of the resulting Schiff base ligand.
Following the synthesis of the ligand, the transition metal complexes are prepared by reacting the Schiff base with a corresponding metal salt, often a halide or acetate (B1210297) salt of the desired transition metal, in an appropriate solvent. The stoichiometry of the reaction, the nature of the solvent, the reaction temperature, and the pH can all influence the composition and structure of the resulting complex.
The characterization of these newly synthesized complexes is crucial to confirm their formation and to elucidate their structural and electronic properties. A suite of analytical and spectroscopic techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio. Molar conductivity measurements in various solvents are used to ascertain the electrolytic or non-electrolytic nature of the complexes.
Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Electron Spin Resonance (ESR) spectroscopy are indispensable in characterizing these complexes. Mass spectrometry is also utilized to determine the molecular weight and fragmentation pattern of the complexes, further confirming their composition.
| Technique | Purpose |
| Elemental Analysis | Determines the empirical formula and metal-to-ligand ratio. |
| Molar Conductivity | Ascertains the electrolytic nature of the complexes. |
| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand to the metal ion. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions and coordination geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. |
| Electron Spin Resonance (ESR) Spectroscopy | Studies the electronic environment of paramagnetic metal ions. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |
Spectroscopic and Magnetic Investigations of Metal-Ligand Interactions and Electronic Transitions
Spectroscopic and magnetic studies are fundamental to understanding the nature of the interaction between the 6-methoxybenzofuran-2-carbohydrazide-derived Schiff base ligands and the central metal ion, as well as the electronic structure of the resulting complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms of the ligand that are involved in coordination with the metal ion. The IR spectrum of the free Schiff base ligand will exhibit characteristic bands for various functional groups, such as the azomethine (C=N), amide (C=O), and N-H groups. Upon complexation, shifts in the positions of these bands provide direct evidence of coordination. For instance, a shift in the ν(C=N) band to a lower or higher frequency is indicative of the coordination of the azomethine nitrogen to the metal ion. Similarly, a shift in the ν(C=O) band of the carbohydrazide (B1668358) moiety suggests the involvement of the carbonyl oxygen in bonding. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
Electronic (UV-Visible) Spectroscopy: The electronic spectra of the transition metal complexes provide valuable information about the d-d electronic transitions of the metal ions and charge transfer transitions between the metal and the ligand. The positions and intensities of the absorption bands are characteristic of the coordination geometry of the metal ion. For example, octahedral and tetrahedral complexes of the same metal ion will exhibit distinct electronic spectra. These spectra can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β), which provide insights into the nature of the metal-ligand bond.
Magnetic Susceptibility Measurements: Magnetic susceptibility measurements are crucial for determining the magnetic moments of the complexes, which in turn reveal the number of unpaired electrons on the central metal ion. This information is vital for deducing the oxidation state and the spin state (high-spin or low-spin) of the metal ion, as well as for inferring the coordination geometry. For instance, the magnetic moment of an octahedral Co(II) complex is typically in the range of 4.3-5.2 B.M., whereas a tetrahedral Co(II) complex will have a magnetic moment in the range of 4.2-4.8 B.M.
| Metal Ion | Typical Magnetic Moment (B.M.) for Octahedral Geometry | Typical Magnetic Moment (B.M.) for Tetrahedral Geometry |
| Co(II) | 4.3 - 5.2 | 4.2 - 4.8 |
| Ni(II) | 2.8 - 3.5 | 3.5 - 4.2 |
| Cu(II) | 1.9 - 2.2 | - |
Elucidation of Coordination Geometry and Bonding Modes (e.g., Octahedral, Distorted Tetrahedral)
The collective data from elemental analysis, spectroscopic studies, and magnetic measurements allow for the elucidation of the coordination geometry around the central metal ion and the bonding modes of the 6-methoxybenzofuran-2-carbohydrazide-derived Schiff base ligands.
These ligands can act as bidentate or tridentate chelating agents, coordinating to the metal ion through various combinations of donor atoms, typically the azomethine nitrogen, the carbonyl oxygen of the hydrazide group, and potentially a phenolic oxygen if the aldehyde used in the Schiff base synthesis contains a hydroxyl group.
Based on the stoichiometry of the complexes and the coordination number of the metal ion, various geometries can be proposed. For instance, a 1:2 metal-to-ligand ratio with a bidentate ligand often leads to an octahedral geometry for a six-coordinate metal ion. A 1:1 metal-to-ligand ratio with a tridentate ligand and other coordinated anions or solvent molecules can also result in an octahedral environment.
In some cases, steric constraints imposed by the bulky benzofuran (B130515) moiety or the substituents on the aldehyde part of the Schiff base can lead to distorted geometries. For example, instead of a perfect octahedral arrangement, a distorted octahedral geometry might be observed. Similarly, for four-coordinate metal ions, both tetrahedral and square planar geometries are possible, and the choice between them is often dictated by the electronic configuration of the metal ion and the ligand field strength. Distorted tetrahedral geometries are also not uncommon.
Potential Applications and Future Research Avenues for 6 Methoxybenzofuran 2 Carbohydrazide
Advancements in Medicinal Chemistry Scaffolds for Novel Therapeutic Agent Design
The benzofuran (B130515) nucleus is a core component of many biologically active natural and synthetic compounds. nih.govscienceopen.com The presence of the 6-methoxy group and the 2-carbohydrazide side chain on this scaffold offers opportunities for chemical modification to develop new therapeutic agents. nih.govmdpi.com The carbohydrazide (B1668358) group, in particular, serves as a crucial intermediate for synthesizing a variety of heterocyclic systems.
Research has demonstrated that derivatives of benzofuran-2-carbohydrazide exhibit significant potential as anticancer agents. nih.govnih.gov For instance, a series of N'-(4-substitutedbenzylidene)-3-methoxybenzofuran-2-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. connectjournals.com The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the benzylidene moiety significantly influence the anticancer potency. nih.gov
The 6-methoxybenzofuran (B1631075) scaffold has been identified as being essential for high antiproliferative activity in certain classes of compounds. nih.gov This highlights the importance of the methoxy (B1213986) group's position on the benzofuran ring for biological activity. mdpi.com Derivatives have been designed as potential inhibitors for various enzymes implicated in cancer progression, showcasing the versatility of the 6-methoxy-1-benzofuran-2-carbohydrazide scaffold in drug discovery. nih.govmdpi.com
Below is a table summarizing the cytotoxic activity of selected benzofuran-2-carbohydrazide derivatives against cancer cell lines.
| Compound ID | Substituent Group | Cancer Cell Line | IC50 (µM) |
| 7a | p-NO2 | EAC | 35.5 |
| 7c | p-OH | EAC | 33.50 |
| 7d | p-Cl | EAC | 33.75 |
| 7f | o-NO2 | EAC | 43 |
| 7i | m-Cl | EAC | 34 |
| 7j | o-Cl | EAC | 49 |
Data sourced from studies on analogous 3-methylbenzofuran (B1293835) derivatives, illustrating the potential of the core scaffold. nih.gov
Beyond cancer, the benzofuran scaffold is being explored for its potential in treating other diseases. For example, 2-arylbenzofuran derivatives have been investigated as potential agents for Alzheimer's disease. nih.gov The inherent biological activity of the benzofuran core suggests that this compound could be a valuable starting point for developing treatments for a wide range of conditions. nih.govmdpi.com
Contributions to Green Chemistry and Sustainable Organic Synthesis Methodologies
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. egranth.ac.in The synthesis of this compound and its derivatives is an area where green chemistry principles can be effectively applied.
One of the key advancements in this area is the use of microwave-assisted synthesis. sapub.orgresearchgate.net Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. sapub.orgresearchgate.net This not only saves energy but also reduces the potential for side reactions and byproduct formation. The synthesis of various benzofuran derivatives, including carboxamides and pyrazolyl benzofurans, has been successfully achieved using microwave technology. sapub.orgkcl.ac.uk
Another important aspect of green chemistry is the use of eco-friendly solvents and catalysts. nih.gov Research into the synthesis of benzofurans has explored the use of greener solvents like deep eutectic solvents (DES) and water, moving away from traditional volatile organic compounds. nih.govacs.org Furthermore, the development of catalyst systems that are recyclable and can operate under mild conditions, such as copper or palladium-based catalysts, contributes to the sustainability of these synthetic routes. nih.govacs.org The synthesis of carbohydrazides has also been approached with green methods, for example, by reacting dimethyl carbonate with hydrazine (B178648) hydrate (B1144303) under solvent-free conditions. tandfonline.com
The principles of green chemistry applied to the synthesis of this compound and its derivatives are summarized in the table below.
| Green Chemistry Principle | Application in Benzofuran/Carbohydrazide Synthesis |
| Energy Efficiency | Microwave-assisted synthesis reduces reaction times and energy consumption. sapub.org |
| Use of Safer Solvents | Employment of deep eutectic solvents (DES) and water as reaction media. nih.govacs.org |
| Catalysis | Use of recyclable and efficient catalysts like copper and palladium. nih.govacs.org |
| Atom Economy | One-pot synthesis and multicomponent reactions to maximize the incorporation of starting materials into the final product. kcl.ac.ukacs.org |
| Use of Renewable Feedstocks | While not yet widely implemented for this specific compound, research into using bio-based starting materials is a future direction for sustainable synthesis. |
Role in Material Science Innovations and Molecular Magnetism
While the primary focus of research on this compound has been in medicinal chemistry, its structural features suggest potential applications in material science. Benzofuran derivatives have been noted for their fluorescence properties, which could be exploited in the development of organic dyes and organic electroluminescent devices. researchgate.net The extended π-system of the benzofuran ring, which can be further extended through derivatization of the carbohydrazide group, is conducive to interesting photophysical properties.
The field of molecular magnetism explores the magnetic properties of individual molecules. mpg.de Heterocyclic compounds, due to their electronic structure, can exhibit unique magnetic characteristics. nih.gov While direct studies on the magnetic properties of this compound are not widely reported, the synthesis of metal complexes with ligands derived from similar carbohydrazide structures is a known area of research. researchgate.net The nitrogen and oxygen atoms in the carbohydrazide moiety can act as coordination sites for metal ions, leading to the formation of multimetallic complexes with potentially interesting magnetic behaviors. researchgate.net The interplay between the organic ligand structure and the metal centers can lead to materials with tunable magnetic properties. youtube.com
The potential applications in material science are summarized below.
| Area of Material Science | Potential Application of this compound |
| Organic Electronics | Derivatives could be used as fluorescent materials in organic light-emitting diodes (OLEDs). |
| Molecular Magnetism | Can serve as a ligand for the synthesis of single-molecule magnets (SMMs) or other magnetic materials when complexed with transition metals. mpg.de |
| Chemosensors | The functional groups present could be modified to create sensors that exhibit a change in fluorescence or color upon binding to specific analytes. |
Unexplored Research Directions and Interdisciplinary Investigations in Chemical Biology
The versatility of the this compound scaffold opens up numerous avenues for future research. Many of its potential applications remain to be explored, requiring interdisciplinary collaboration.
In medicinal chemistry, while the anticancer potential is being investigated, its efficacy against a broader range of cancer cell lines, including drug-resistant strains, could be a focus. Furthermore, its potential as an antimicrobial, antiviral, or anti-inflammatory agent is largely unexplored. nih.gov The carbohydrazide moiety is a precursor to many other heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves known to have diverse biological activities. ntt.edu.vn Synthesizing libraries of these derivatives from this compound could lead to the discovery of novel drug candidates.
In the realm of chemical biology, derivatives of this compound could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes. These probes could be used to study biological processes, identify new drug targets, or visualize cellular components. The interaction of these compounds with biological macromolecules like DNA and proteins is another area ripe for investigation.
Interdisciplinary research combining material science and biology could lead to the development of novel drug delivery systems. For example, fluorescent derivatives could be used for theranostics, combining therapeutic action with diagnostic imaging. The potential for forming metal complexes could also be explored for applications in bioinorganic chemistry and catalysis.
Future research directions are outlined in the table below.
| Research Area | Unexplored Direction | Potential Interdisciplinary Collaboration |
| Medicinal Chemistry | Exploration of antimicrobial, antiviral, and anti-inflammatory activities. Synthesis of diverse heterocyclic derivatives. | Microbiologists, Virologists, Immunologists |
| Chemical Biology | Development of fluorescent probes for cellular imaging and target identification. | Cell Biologists, Biochemists |
| Drug Delivery | Use as a scaffold for targeted drug delivery systems or theranostic agents. | Material Scientists, Pharmacologists |
| Bioinorganic Chemistry | Synthesis and characterization of metal complexes for catalytic or therapeutic applications. | Inorganic Chemists, Biochemists |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
